molecular formula C5H11ClN2O2 B13557402 (3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride

(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B13557402
M. Wt: 166.60 g/mol
InChI Key: AZPGEVGVMXTWBS-VKKIDBQXSA-N
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Description

(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring substituted with an amino group and a hydroxymethyl group, making it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-glycidol.

    Ring Formation: The precursor undergoes cyclization to form the pyrrolidinone ring.

    Functional Group Introduction: Subsequent reactions introduce the amino and hydroxymethyl groups at the desired positions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is (3R,5R)-3-amino-5-carboxypyrrolidin-2-one.

    Reduction: The major product is (3R,5R)-3-amino-5-(methyl)pyrrolidin-2-one.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential as a precursor for the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R)-3-amino-5-(methyl)pyrrolidin-2-one
  • (3R,5R)-3-amino-5-carboxypyrrolidin-2-one
  • (3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one

Uniqueness

(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxymethyl groups. This combination of features enhances its reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H/t3-,4-;/m1./s1

InChI Key

AZPGEVGVMXTWBS-VKKIDBQXSA-N

Isomeric SMILES

C1[C@@H](NC(=O)[C@@H]1N)CO.Cl

Canonical SMILES

C1C(NC(=O)C1N)CO.Cl

Origin of Product

United States

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